molecular formula C7H9ClN2O B8447743 4-Methoxymethyl-5-methyl-6-chloropyrimidine

4-Methoxymethyl-5-methyl-6-chloropyrimidine

Cat. No. B8447743
M. Wt: 172.61 g/mol
InChI Key: AEBNLCWJVOEKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethyl-5-methyl-6-chloropyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxymethyl-5-methyl-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxymethyl-5-methyl-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-6-(methoxymethyl)-5-methylpyrimidine

InChI

InChI=1S/C7H9ClN2O/c1-5-6(3-11-2)9-4-10-7(5)8/h4H,3H2,1-2H3

InChI Key

AEBNLCWJVOEKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methoxymethyl-5-methyl-6-hydroxypyrimidine (38.40 g) was stirred with phosphorus oxychloride (275 ml) at room temperature for 24 hours. The mixture was stripped, ice/water added and the pH raised to 11.5 (NaOH). The solution was extracted with chloroform, extracts dried (MgSO4) and stripped to give 4-methoxymethyl-5-methyl-6-chloropyrimidine, 38.23 g, as an oil, which solidified on cooling to 5° (m.p. 37°-38°). It was used without further purification.
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38.4 g
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275 mL
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ice water
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Synthesis routes and methods II

Procedure details

5-Methyl-6-[(methyloxy)methyl]-4-pyrimidinol (Intermediate 48, 2.10 g, 13.62 mmol) was dissolved in DCM (20 ml), treated with phosphorus oxychloride (12.04 ml, 129 mmol) and the resulting mixture was heated under reflux for 3 hours, allowed to cool to room temperature and left to stand overnight. The solvent was removed under reduced pressure, the residue taken up in ice water and the pH was adjusted to 7 using aqueous 2M sodium hydroxide solution. The mixture was extracted with chloroform (×3) and the chloroform layers were separated, combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by SP4 Biotage column chromatography eluting with a gradient of 0-50% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow oil (2.14 g);
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2.1 g
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20 mL
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12.04 mL
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